Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- is a heterocyclic aromatic compound with a fused ring system.
Vorbereitungsmethoden
The synthesis of Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- typically involves a two-step process: quaternization of the nitrogen atom in the benzoquinoline ring followed by a cycloaddition reaction. The quaternization step is achieved by reacting benzoquinoline with an alkylating agent such as 2-bromoacetophenone . The resulting quaternary salt then undergoes a [3+2] dipolar cycloaddition reaction with acetylenic dipolarophiles to form the desired product . This method is efficient and provides high yields with minimal environmental impact .
Analyse Chemischer Reaktionen
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully reduced compounds .
Wissenschaftliche Forschungsanwendungen
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, particularly against leukemia and melanoma cells.
Industry: The compound is used in the development of dyes and pigments due to its unique structural properties
Wirkmechanismus
The mechanism of action of Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- involves its interaction with molecular targets such as topoisomerase II and ATP synthase . By inhibiting these enzymes, the compound disrupts essential cellular processes, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- is structurally similar to other benzoquinoline derivatives such as:
Benzo[c]quinoline:
Pyrrolobenzo[f]quinolinium cycloadducts: These compounds are synthesized via similar cycloaddition reactions and exhibit antimicrobial activity.
The uniqueness of Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- lies in its specific substitution pattern and the resulting biological activities, particularly its potent anticancer properties .
Eigenschaften
CAS-Nummer |
59151-26-7 |
---|---|
Molekularformel |
C21H17ClN+ |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1,4-dimethylbenzo[f]quinolin-4-ium |
InChI |
InChI=1S/C21H17ClN/c1-14-13-20(16-7-10-17(22)11-8-16)23(2)19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,1-2H3/q+1 |
InChI-Schlüssel |
NKGAEPXIXGRUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.